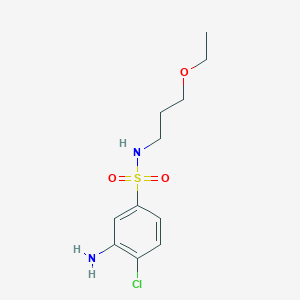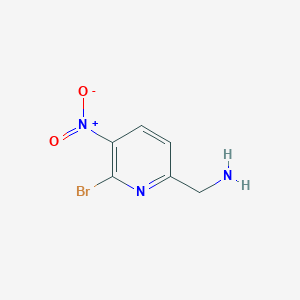
3-乙酰基-1H-吲哚-6-羧酸
描述
3-acetyl-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 1105192-45-7 . It has a molecular weight of 203.2 and is solid in its physical form . The compound is known for its purity, which is approximately 95% .
Molecular Structure Analysis
The InChI code for 3-acetyl-1H-indole-6-carboxylic acid is1S/C11H9NO3/c1-6(13)9-5-12-10-4-7(11(14)15)2-3-8(9)10/h2-5,12H,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
3-acetyl-1H-indole-6-carboxylic acid is a solid compound . It has a molecular weight of 203.2 .科学研究应用
生物有机化学和药物化学应用
3-乙酰基-1H-吲哚-6-羧酸及其衍生物在生物有机化学和药物化学中具有重要应用。例如,吲哚-3-乙酸衍生物,一种结构类似的化合物,被用于制备新型研究工具,如吲哚-3-乙酸的固定形式和载体连接形式。这些衍生物可以与生化标记或生物相容性分子探针结合,为生化研究提供有价值的工具 (Ilić et al., 2005)。
杂环化学研究
在杂环化学领域,合成了3-乙酰基-1H-吲哚-6-羧酸衍生物用于各种应用。例如,通过在乙酸酐溶液中回流羧酸和吲哚制备得到的3-取代酰基吲哚,对于生产具有潜在应用于药理学和材料科学的化合物至关重要 (Abdel-Motaleb et al., 2007)。
植物生物化学研究
在植物生物化学中,吲哚衍生物,包括3-乙酰基-1H-吲哚-6-羧酸,对于理解植物激素及其作用至关重要。例如,吲哚-3-乙酸,一种关键的植物激素,在各种植物组织中得到了广泛研究,包括其代谢和在植物生长中的作用 (Sandberg et al., 1984)。
化学分析技术
化学分析技术的研究也利用了吲哚衍生物。已经开发了用于同时分析植物中植物激素、植物毒素和挥发性有机化合物的方法,利用了吲哚化合物的化学性质 (Schmelz et al., 2003)。
合成新化合物
在合成化学中,3-乙酰基-1H-吲哚-6-羧酸被用于合成新化合物。例如,氯苯甲酸和氨基酸之间的乌尔曼偶联反应已被用于制备取代的1-乙酰基-1H-吲哚-3-基乙酸酯,突显了吲哚衍生物在合成途径中的多功能性 (Dominguez et al., 2009)。
作用机制
Target of Action
It is known that indole derivatives, which include 3-acetyl-1h-indole-6-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity being considered.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and exhibit antioxidant properties .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the effects of 3-acetyl-1h-indole-6-carboxylic acid’s action at the molecular and cellular level would be wide-ranging and depend on the specific biological activity being considered .
生化分析
Biochemical Properties
3-acetyl-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-acetyl-1H-indole-6-carboxylic acid, have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules.
Cellular Effects
3-acetyl-1H-indole-6-carboxylic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, thereby influencing cell function . Additionally, 3-acetyl-1H-indole-6-carboxylic acid may impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
The mechanism of action of 3-acetyl-1H-indole-6-carboxylic acid at the molecular level involves several key interactions. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-acetyl-1H-indole-6-carboxylic acid may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-acetyl-1H-indole-6-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to 3-acetyl-1H-indole-6-carboxylic acid may result in sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 3-acetyl-1H-indole-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
3-acetyl-1H-indole-6-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic interactions can have significant effects on the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 3-acetyl-1H-indole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and accumulation of 3-acetyl-1H-indole-6-carboxylic acid in specific cellular compartments, enhancing its biological activity.
Subcellular Localization
The subcellular localization of 3-acetyl-1H-indole-6-carboxylic acid plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression. The specific localization of 3-acetyl-1H-indole-6-carboxylic acid within the cell can significantly influence its biological effects.
属性
IUPAC Name |
3-acetyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-4-7(11(14)15)2-3-8(9)10/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFTDLDFVWLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291095 | |
| Record name | 3-Acetyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-45-7 | |
| Record name | 3-Acetyl-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


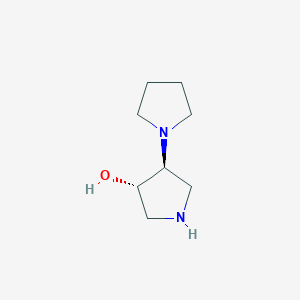
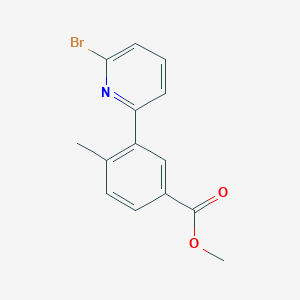
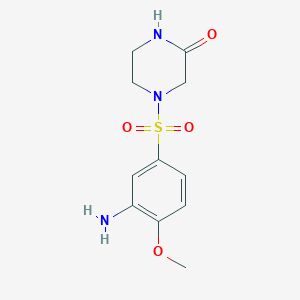

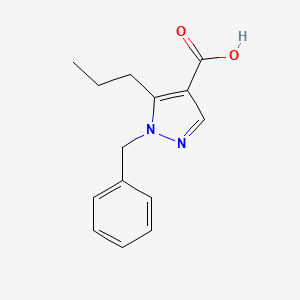

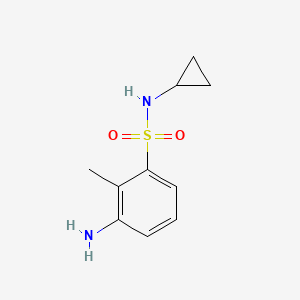
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)
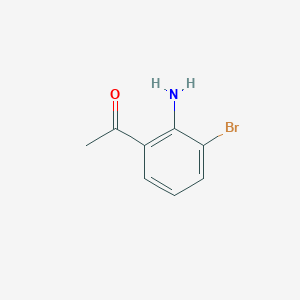

![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
